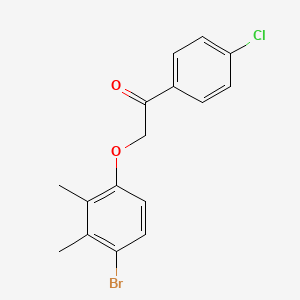

2-(4-Bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)-1-ethanone is a useful research compound. Its molecular formula is C16H14BrClO2 and its molecular weight is 353.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Overview

2-(4-Bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)-1-ethanone, also known by its CAS number 439096-15-8, is a synthetic organic compound with notable biological activities. This compound possesses a molecular formula of C16H14BrClO2 and a molecular weight of 353.64 g/mol. Its structure features a brominated phenoxy group and a chlorophenyl moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H14BrClO2 |

| Molecular Weight | 353.64 g/mol |

| CAS Number | 439096-15-8 |

| Purity | Typically >90% |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetates have shown effectiveness against various bacterial strains. The presence of bromine and chlorine substituents is believed to enhance the lipophilicity and membrane penetration of such compounds, improving their antimicrobial efficacy .

Cytotoxicity and Antitumor Effects

Studies have suggested that halogenated phenolic compounds can exhibit cytotoxic effects on cancer cell lines. In particular, the chlorophenyl and bromophenyl groups in the structure may interact with cellular targets involved in proliferation and apoptosis pathways. For example, compounds structurally related to this compound have been reported to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes that play crucial roles in cancer cell metabolism or microbial growth.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death .

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of phenoxyacetate derivatives, including those similar to this compound. The results indicated that these compounds exhibit significant cytotoxicity against breast and prostate cancer cell lines. The study highlighted the importance of the bromine atom in enhancing antitumor activity through receptor-mediated pathways .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial properties of halogenated phenolic compounds against Gram-positive and Gram-negative bacteria. The findings revealed that derivatives with bromine exhibited superior activity compared to their non-halogenated counterparts. This suggests that this compound may also possess potent antimicrobial properties due to its unique structural features .

Applications De Recherche Scientifique

Overview

2-(4-Bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)-1-ethanone is a synthetic organic compound with the molecular formula C16H14BrClO2 and a molecular weight of approximately 353.64 g/mol. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its unique chemical structure and properties.

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. It is related to several classes of drugs that target specific biological pathways, particularly those involved in cancer treatment. For instance, it has been noted for its activity against certain types of leukemia, suggesting its utility in oncology research .

Key Findings:

- Anti-leukemic Activity: Research indicates that compounds similar to this compound exhibit selective inhibition of BET (bromodomain and extraterminal domain) proteins, which are implicated in cancer progression. This selective inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development in cancer therapeutics .

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of insecticides and acaricides. Its derivatives have shown efficacy in pest control formulations, which are crucial for agricultural productivity.

Key Findings:

- Insecticidal Properties: The brominated phenol derivatives are known to enhance the potency of insecticides, making them valuable in agricultural applications. The synthesis processes involving this compound can yield products that effectively combat agricultural pests while minimizing environmental impact .

Data Tables

| Application Area | Compound Role | Key Benefits |

|---|---|---|

| Pharmaceutical | Anti-leukemic agent | Selective inhibition of cancer cell proliferation |

| Agrochemical | Intermediate for insecticides | Enhanced potency against pests |

Case Study 1: Anti-Cancer Research

In a study published by the National Institutes of Health, compounds structurally related to this compound were evaluated for their effects on leukemia cell lines. The results indicated significant reductions in cell viability at specific concentrations, highlighting the potential for these compounds in targeted cancer therapies .

Case Study 2: Agricultural Efficacy

A project under the IR-4 initiative explored the use of brominated phenolic compounds as active ingredients in pesticide formulations. The study demonstrated that formulations containing derivatives of this compound exhibited superior efficacy against common agricultural pests compared to traditional pesticides .

Analyse Des Réactions Chimiques

Reduction of the Ketone Group

The ketone moiety in this compound can undergo reduction to form secondary alcohols or methylene groups, depending on the reagents used. A method demonstrated for structurally similar diarylketones involves NaBH₄/TiCl₄-mediated reduction (Figure 1):

Procedure :

-

The ketone is treated with NaBH₄ in 1,2-dimethoxyethane (DME) at 70°C for 2 hours , followed by the addition of TiCl₄ in dichloromethane.

-

This two-step process reduces the carbonyl group to a methylene bridge, yielding diarylmethane derivatives.

Example :

For (5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone, this method achieved a 79% yield of the reduced product .

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| NaBH₄, TiCl₄ | DME, 70°C, 2 h; CH₂Cl₂ | 79–86% |

Mechanistic Insight :

The reaction proceeds via hydride transfer from NaBH₄ to the carbonyl carbon, forming a borate intermediate. Subsequent treatment with TiCl₄ facilitates deoxygenation, yielding the methylene product .

Halogen-Specific Reactivity

The compound contains two halogens (Br and Cl) with distinct reactivities:

Bromine (4-Bromo):

-

Primary site for modification : Participates in Ullmann couplings or Buchwald-Hartwig aminations when activated by electron-withdrawing groups .

-

In one study, brominated acetophenones were converted to thiophene derivatives via NaBH₄/TiCl₄ reduction followed by cyclization .

Chlorine (4-Chloro):

-

Less reactive than bromine but can undergo SNAr reactions under harsh conditions (e.g., >150°C with Cu catalysts) .

Stability and Side Reactions

Propriétés

IUPAC Name |

2-(4-bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrClO2/c1-10-11(2)16(8-7-14(10)17)20-9-15(19)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFVBAXFJXLZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)OCC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.